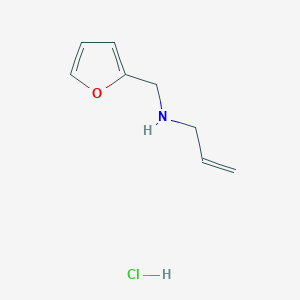

(Furan-2-ylmethyl)(prop-2-en-1-yl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Furan-2-ylmethyl)(prop-2-en-1-yl)amine hydrochloride” is a chemical compound that has been studied for its potential cognitive enhancing properties . It is a partially reversible inhibitor of hMAO-B, a type of enzyme that plays a key role in the metabolism of monoamine neurotransmitters .

Synthesis Analysis

The synthesis of this compound involves the use of N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivates . The exact method of synthesis was not found in the available resources.Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a prop-2-en-1-yl group, and an amine group . The InChI code for this compound is 1S/C9H13NO/c1-3-6-10(2)8-9-5-4-7-11-9/h3-5,7H,1,6,8H2,2H3 .Chemical Reactions Analysis

The compound has been evaluated for its inhibition profile of monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) using a fluorimetric method . The compound is a partially reversible inhibitor of hMAO-B .Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.21 . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

This compound has been studied as a potential cognitive enhancer . It is believed to enhance monoaminergic transmission and has neuroprotective properties . These properties make it a promising therapeutic strategy in cognitive impairment in Alzheimer’s disease (AD) and other dementias .

Monoamine Oxidase Inhibitor

The compound is a partially reversible inhibitor of human Monoamine Oxidase-B (hMAO-B) . Monoamine oxidase inhibitors (MAOIs) are able to enhance monoaminergic transmission and have neuroprotective properties .

Neurophysiological Effects

The effects of this compound were evaluated on the basic synaptic transmission, long-term potentiation (LTP), and excitability in the dentate gyrus (DG) of the hippocampus of anesthetized rats . This suggests potential applications in the study of neurophysiology and neurological disorders.

Drug Development

The compound has moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . This makes it a potential candidate for further development into a therapeutic drug.

Enzyme Inhibition

Although not directly related to the exact compound, similar structures have shown enzyme inhibition properties . This suggests potential applications in the development of enzyme inhibitors.

Antibacterial Activity

Again, while not directly related to the exact compound, similar structures have been synthesized and screened for in-vitro activity against Staphylococcus aureus . This suggests potential applications in the development of new antibacterial agents.

Wirkmechanismus

The compound’s mechanism of action is related to its ability to inhibit monoamine oxidase-B (MAO-B), an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters . By inhibiting MAO-B, the compound can enhance monoaminergic transmission, which is linked to cognitive processes .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h2-4,6,9H,1,5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAKDCCLSPOXSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CO1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Furylmethyl)prop-2-en-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

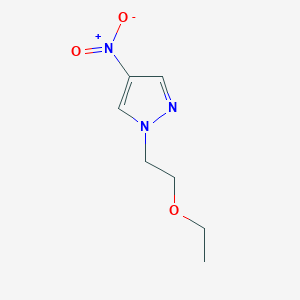

amine](/img/structure/B6361599.png)

![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)